Alpha-Methyltryptamine is classified as a substituted tryptamine, analogous to how amphetamines relate to phenethylamines. Structurally, it is similar to serotonin, which may explain some of its effects on the central nervous system. The compound was first synthesized in 1947 and has been researched for its potential antidepressant properties under various brand names, including Indopan in the Soviet Union during the 1960s .
The synthesis of alpha-Methyltryptamine can be achieved through multiple routes:
These methods highlight the versatility in synthesizing alpha-Methyltryptamine, allowing for variations in yield and purity based on the chosen route.
Alpha-Methyltryptamine has a molecular formula of with a molecular weight of 188.27 g/mol. The structure features an indole ring system, characteristic of tryptamines, with a methyl group at the alpha position relative to the amino group. This structural modification affects its interaction with neurotransmitter systems in the brain, particularly those involving serotonin receptors .
Alpha-Methyltryptamine undergoes various chemical reactions typical of amines and indoles:
These reactions are significant for both synthetic applications and understanding metabolic pathways.
Alpha-Methyltryptamine primarily acts as a serotonin receptor agonist. Its structural similarity to serotonin allows it to bind to serotonin receptors in the brain, influencing mood and perception. Research indicates that it can affect serotonin synthesis and degradation in neural tissues, potentially leading to altered states of consciousness similar to those produced by other hallucinogenic compounds .
The pharmacokinetics of alpha-Methyltryptamine suggest that its half-life is extended due to poor substrate activity for monoamine oxidase A, facilitating prolonged effects within the central nervous system .
These properties are crucial for both laboratory handling and potential pharmaceutical formulations.
Alpha-Methyltryptamine has been investigated for several scientific applications:
alpha-Methyltryptamine was initially developed by the pharmaceutical company Upjohn in the early 1960s under the research code U-14,164E, marking its inception as a potential psychotherapeutic agent [1] [4]. The compound was subsequently commercialized in the Soviet Union under the brand name Indopan (also documented as Indopane), where it was clinically utilized as a monoamine oxidase inhibitor (MAOI) antidepressant [1] [3]. Soviet medical practice employed Indopan in 5-10 milligram doses for the management of depressive disorders, leveraging its neurochemical properties to modulate central monoamine systems [1] [10]. This pharmaceutical application represented the first and only legitimate medical deployment of alpha-Methyltryptamine in human therapeutics before its eventual discontinuation and transition to recreational use [4].
Table: Pharmaceutical Profile of Indopan (alpha-Methyltryptamine) in Soviet Medicine
| Property | Characteristic | Source |
|---|---|---|
| Brand Name | Indopan/Indopane | [1] [4] |
| Developers | Upjohn (1960s), Soviet pharmaceutical industry | [1] [10] |
| Therapeutic Class | Monoamine oxidase inhibitor (MAOI) antidepressant | [1] [3] |
| Clinical Dosing | 5-10 mg (oral) | [1] [4] |
| Primary Indication | Depressive disorders | [1] [4] |
| Commercial Status | Discontinued (historical use only) | [1] [3] |
The transition of alpha-Methyltryptamine from pharmaceutical antidepressant to recreational substance followed its discontinuation as a prescribed medication. By the late 20th century, specifically during the 1990s, alpha-Methyltryptamine re-emerged within recreational drug markets, particularly in rave culture environments throughout Europe and subsequently in the United States [5] [7]. Law enforcement documentation indicates that alpha-Methyltryptamine was frequently encountered in tablet, capsule, or powder formulations, occasionally marketed under street names including "Spirals" and sometimes fraudulently sold as or alongside methylenedioxymethamphetamine (MDMA) tablets [5] [7]. This recreational adoption capitalized on alpha-Methyltryptamine's unique pharmacological profile, which combines stimulant, entactogenic, and psychedelic properties at substantially higher doses (typically 20-40 milligrams) than those employed therapeutically in Soviet medicine [1] [5]. The emergence of online commerce significantly facilitated alpha-Methyltryptamine distribution during this period, with internet vendors offering the substance as a "research chemical" to circumvent existing drug legislation [3] [7].
The regulatory status of alpha-Methyltryptamine demonstrates significant international variability, reflecting divergent national approaches to novel psychoactive substances:
United States: The Drug Enforcement Administration (DEA) implemented emergency Schedule I classification of alpha-Methyltryptamine under the Controlled Substances Act on April 4, 2003, citing imminent public health hazards [5] [7]. This temporary scheduling was made permanent effective September 29, 2004, following scientific and medical evaluation by the Department of Health and Human Services which affirmed alpha-Methyltryptamine's high abuse potential, lack of accepted medical utility, and safety concerns [5].
United Kingdom: alpha-Methyltryptamine was classified as a Class A substance under the Misuse of Drugs Act [1] [3].
International Bodies: The World Health Organization's Expert Committee on Drug Dependence (ECDD) conducted a critical review of alpha-Methyltryptamine in 2014. Despite acknowledging public health risks, the committee recommended against international scheduling under the United Nations drug control conventions due to insufficient evidence regarding dependence potential and abuse liability. Instead, the ECDD advocated for continued surveillance [3].
Table: International Regulatory Status of alpha-Methyltryptamine
| Jurisdiction | Regulatory Status | Legal Framework | Effective Date |
|---|---|---|---|
| United States | Schedule I Controlled Substance | Controlled Substances Act | Permanent: 29 September 2004 (Temporary: 4 April 2003) [5] [7] |
| United Kingdom | Class A Drug | Misuse of Drugs Act | Pre-2014 [1] [3] |
| Australia | Schedule 9 (Prohibited Substance) | Standard for the Uniform Scheduling of Medicines and Poisons | Pre-2014 [1] |
| Brazil | Class F2 (Prohibited Psychotropics) | Brazilian Health Regulatory Agency Regulations | Pre-2014 [1] |
| Canada | Unscheduled (as of 2014) | Controlled Drugs and Substances Act | [1] |
| Germany | Anlage I (Authorized Scientific Use Only) | Narcotics Act | Pre-2014 [1] |
| World Health Organization | Not internationally scheduled; recommended for surveillance | UN Drug Conventions | 2014 [3] |
Analog-specific legislation, particularly the United States Federal Analogue Act (21 U.S.C. § 813) enacted in 1986, has profoundly impacted scientific research into alpha-Methyltryptamine despite explicit legislative intent to exempt legitimate research activities [8]. This statute subjects any substance "substantially similar" to a Schedule I or II controlled substance to equivalent legal restrictions when intended for human consumption. While theoretically preserving research access, the Act's practical implementation has created significant barriers:
Research Chilling Effect: The scheduling of alpha-Methyltryptamine and structural analogs (e.g., alpha-Ethyltryptamine) generated regulatory ambiguity regarding research chemicals with structural similarities. Researchers face substantial administrative burdens including Drug Enforcement Administration facility certifications, security protocols requiring 750-pound safes or equivalent physical security measures, and extensive permitting procedures that delay studies [8].
Clandestine Chemistry Incentives: Analog legislation inadvertently incentivized the development of novel tryptamine derivatives unscheduled at the time of synthesis. This phenomenon partially explains the emergence of substances like 5-methoxy-N,N-diisopropyltryptamine alongside alpha-Methyltryptamine in recreational markets [5] [8].
Modern Research Implications: The 2022 challenge to the Drug Enforcement Administration's proposed scheduling of five tryptamines highlighted continuing tensions between drug control frameworks and scientific access. Stakeholders argued that Schedule I classification imposes prohibitive bureaucratic and financial burdens on researchers, particularly affecting decentralized drug discovery models reliant on multiple contract research organizations. Fewer than 5% of such organizations maintain Schedule I compliance capabilities, restricting research partnerships [8].
The regulatory landscape surrounding alpha-Methyltryptamine demonstrates the complex interplay between public health protection and scientific inquiry, with analog legislation creating unintended obstacles to systematic investigation of this historically significant tryptamine compound [3] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: